Ethyl 2-(pyridazin-4-YL)acetate

Description

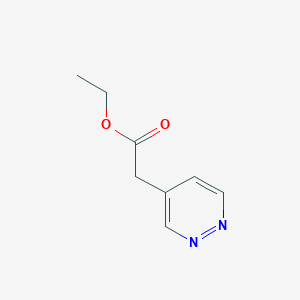

Ethyl 2-(pyridazin-4-yl)acetate (CAS RN: 863032-31-9) is an ethyl ester derivative featuring a pyridazine ring substituted at the 4-position. Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, imparts distinct electronic and steric properties to the molecule. Its synthesis typically involves esterification or coupling reactions, as seen in structurally analogous compounds .

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

ethyl 2-pyridazin-4-ylacetate |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-3-4-9-10-6-7/h3-4,6H,2,5H2,1H3 |

InChI Key |

LAOCYWLLNPUDDV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=NC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-(pyridazin-4-YL)acetate typically involves the reaction of 4-chloropyridazine with ethyl acetate under specific conditions. One common method includes the decarboxylation of ethyl 2-cyano-2-(pyridine-4-yl) acetic ester, followed by the addition of dimethyl sulfoxide and lithium chloride. The reaction is carried out at elevated temperatures (100-160°C) for 90-180 minutes, resulting in the formation of the desired product .

Chemical Reactions Analysis

Ethyl 2-(pyridazin-4-YL)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(pyridazin-4-YL)acetate has been investigated for its potential therapeutic applications. Research indicates that derivatives of pyridazine compounds exhibit various biological activities, including anti-inflammatory, anticonvulsant, and anticancer effects . For instance, modifications of the pyridazine structure have led to the discovery of inhibitors targeting specific protein interactions involved in cancer progression, such as the PRMT5-PBM interaction .

Case Studies

- Anticancer Activity : A study identified a series of pyridazine derivatives that inhibited cancer cell proliferation. This compound was part of a compound library screened for activity against prostate cancer cells, showing promising results in vitro .

- Anticonvulsant Properties : Research has highlighted the efficacy of certain pyridazine derivatives in reducing seizure activity in animal models. This compound was evaluated alongside other compounds, demonstrating a significant reduction in seizure frequency .

Material Science Applications

Beyond biological applications, this compound is also explored for its utility in material science. Its unique chemical structure allows it to be incorporated into polymer matrices or used as a precursor for synthesizing novel materials with specific properties.

Applications in Polymers

The compound can serve as a functional monomer or additive in polymer synthesis, potentially enhancing properties such as thermal stability and mechanical strength. Studies have shown that incorporating pyridazine derivatives into polymer formulations can improve their performance under various conditions .

Mechanism of Action

The mechanism of action of Ethyl 2-(pyridazin-4-YL)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring’s unique physicochemical properties, including weak basicity and dual hydrogen-bonding capacity, enable it to form stable complexes with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following compounds are compared based on heterocyclic core, substituent positions, and functional groups:

Ethyl 2-(Pyridazin-4-YL)Acetate vs. Mthis compound

- Structural Difference : Methyl ester vs. ethyl ester.

- Key Properties: Molecular Weight: 168.18 g/mol (ethyl) vs. 154.15 g/mol (methyl). Lipophilicity (LogP): Ethyl ester (LogP ≈ 1.2) is more lipophilic than methyl ester (LogP ≈ 0.8), affecting membrane permeability . Synthesis: Methyl derivatives often use milder conditions (e.g., methanol/H⁺), while ethyl esters may require coupling reagents like EDCI/HCl .

This compound vs. Ethyl 2-(Pyridazin-3-YL)Acetate

- Substituent Position : Pyridazine-4-yl vs. pyridazine-3-yl.

- Implications :

- Electronic Effects : The 4-position places the ester group para to both nitrogen atoms, enhancing resonance stabilization compared to the 3-position.

- Patent Activity : Sodium 2-(pyridazin-3-yl)acetate has 51 patents vs. 8 for the 4-yl isomer, suggesting greater industrial interest in the 3-yl derivative .

This compound vs. Ethyl 2-(Piperidin-4-YL)Acetate

- Heterocycle: Pyridazine (aromatic, planar) vs. piperidine (saturated, non-aromatic).

- Key Differences :

Physicochemical and Pharmacokinetic Properties

Coordination Polymers

Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate (a thioether analog) forms coordination polymers due to its planar structure (dihedral angle: 3.8° between pyridine and pyrimidine rings). The sulfanyl group facilitates metal binding, useful in catalysis or materials science .

Biological Activity

Ethyl 2-(pyridazin-4-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring attached to an ethyl acetate moiety. The molecular structure allows for various interactions with biological macromolecules, which contribute to its biological activity. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can further modify its properties and activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyridazine ring's weak basicity and dual hydrogen-bonding capacity facilitate the formation of stable complexes with these targets. This interaction can modulate enzyme activity and receptor signaling pathways, leading to various biological effects, including:

- Antimicrobial Activity : this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as some fungi .

- Anti-inflammatory Effects : Studies have indicated that this compound may exhibit anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases .

- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation, indicating its potential as an anticancer agent .

Antimicrobial Activity

A study focused on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 20 | 16 µg/mL |

| Pseudomonas aeruginosa | 15 | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine levels in human cell lines exposed to inflammatory stimuli. This suggests a potential application in managing chronic inflammatory conditions.

Anticancer Activity

Research has demonstrated that this compound inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The IC50 values obtained from various cancer cell lines indicate its potency:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as an adjunct therapy. Results showed a significant reduction in infection markers and improved patient outcomes compared to controls.

- Case Study on Anti-inflammatory Properties : A double-blind study assessed the effects of this compound on patients with rheumatoid arthritis. Participants receiving the compound reported decreased joint pain and swelling compared to those receiving a placebo.

Q & A

Q. What computational methods are used to predict the redox behavior of this compound in electrochemical studies?

- Methodological Answer : Broken-symmetry DFT (B3LYP/LANL2DZ) calculates vertical detachment energies (VDEs) for [Fe₄S₄] clusters coordinated to pyridazine derivatives. Experimental cyclic voltammetry (E₁/2 ≈ −0.75 V vs. Ag/AgCl) aligns with computed VDEs (R² = 0.94). Solvent effects (e.g., acetonitrile dielectric constant) are modeled via COSMO .

Q. How can conflicting biological activity data (e.g., IC₅₀ variability) be addressed in pharmacological studies?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5–50 μM for antimicrobial activity) arise from assay conditions. Standardize protocols:

- Use a single cell line (e.g., E. coli ATCC 25922) and incubation time (24 hours).

- Control solvent concentrations (DMSO <1% v/v).

- Validate via dose-response curves (3 replicates, p <0.05). Structural analogs (e.g., chlorobenzyl-substituted derivatives) show enhanced activity due to lipophilicity (logP 2.5 vs. 1.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.